

A Comprehensive Review of Butyl Formate's Toxicological Profile: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed literature review of the toxicological data available for **butyl formate** (CAS No. 592-84-7). Due to the limited specific data for **butyl formate** in some toxicological areas, this guide also includes a comparative analysis with structurally related compounds to provide a broader context for its potential toxicological profile. All quantitative data is summarized in clear, comparative tables, and where available, detailed experimental protocols are described based on internationally recognized guidelines.

Executive Summary

Butyl formate, a formate ester of butan-1-ol, is a colorless liquid with a fruity odor, used as a solvent and flavoring agent. Toxicological data indicates that it possesses low to moderate acute toxicity. The primary health concerns associated with exposure to **butyl formate** are irritation to the eyes, skin, and respiratory system, as well as potential central nervous system (CNS) depression at high concentrations. Information on its chronic toxicity, genotoxicity, and reproductive toxicity is limited. It is anticipated that in vivo, **butyl formate** is rapidly hydrolyzed to its constituent components, n-butanol and formic acid. The toxicological profiles of these metabolites are well-characterized and are likely major contributors to the overall toxicity of **butyl formate**.

Acute Toxicity



Acute toxicity studies are designed to assess the adverse effects of a substance following a single or short-term exposure.

Quantitative Acute Toxicity Data

Limited quantitative data is available for the acute toxicity of **butyl formate**. The existing data are presented in the table below.

Test Type	Species	Route	Value	Units	Reference
LD50	Rabbit	Oral	2656	mg/kg	[1]
LCLo	Cat	Inhalation	10418	ppm/70M	[2]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population. LCLo: Lowest Published Lethal Concentration. The lowest concentration of a substance in air that has been reported to cause death in humans or animals.

Qualitative Observations

 Inhalation: Vapors may cause irritation to the respiratory tract, dizziness, drowsiness, headache, and other CNS effects. High concentrations can lead to unconsciousness.[1][3]

• Oral: Ingestion may cause gastrointestinal irritation.[1]

• Dermal: May cause skin irritation.[1]

Ocular: May cause eye irritation.[1]

Comparative Acute Toxicity Data for Metabolites

Compound	Test Type	Species	Route	Value	Units
n-Butanol	LD50	Rat	Oral	790 - 4360	mg/kg
n-Butanol	LC50	Rat	Inhalation (4h)	8000	ppm
Formic Acid	LD50	Mouse	Oral	1.8	g/kg



Note: This data is for the metabolites of **butyl formate** and is provided for comparative purposes.[4][5]

Irritation and Sensitization

Studies on irritation and sensitization are crucial for understanding the local effects of a chemical on tissues.

Skin Irritation

No formal skin irritation studies conducted according to current OECD guidelines were found for **butyl formate**. However, it is generally reported to be a skin irritant.[1]

Eye Irritation

Similarly, no formal eye irritation studies were found. **Butyl formate** is considered to be an eye irritant.[1]

Chronic Toxicity

No chronic toxicity studies specifically for **butyl formate** were identified in the literature search.

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause genetic mutations or chromosomal damage. No genotoxicity data for n-**butyl formate** was found. However, a study on the related compound, tert-**butyl formate**, in a Salmonella/E.coli Mutagenicity Test (Ames Test) is available.[6]

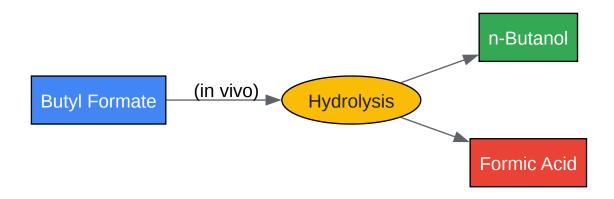
Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies for **butyl formate** were identified. For comparative purposes, data on n-butyl acetate, another butyl ester, suggests a lack of specific reproductive or developmental toxicity, although maternal toxicity was observed at high concentrations.[7]

Metabolism and Toxicokinetics



It is widely understood that formate esters are hydrolyzed in the body to their corresponding alcohol and carboxylic acid.[8] In the case of **butyl formate**, the expected metabolites are n-butanol and formic acid.



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Figure 1: Proposed metabolic pathway of **butyl formate**.

The toxicity of **butyl formate** is likely influenced by the toxic properties of its metabolites.

- n-Butanol: Known to cause CNS depression, and irritation to the eyes and skin.[5][9][10][11]
- Formic Acid: A known irritant and corrosive substance. It is also the toxic metabolite in methanol poisoning, responsible for optic nerve damage.[4][12] Formic acid is an inhibitor of mitochondrial cytochrome oxidase, leading to histotoxic hypoxia.[12]

Experimental Protocols

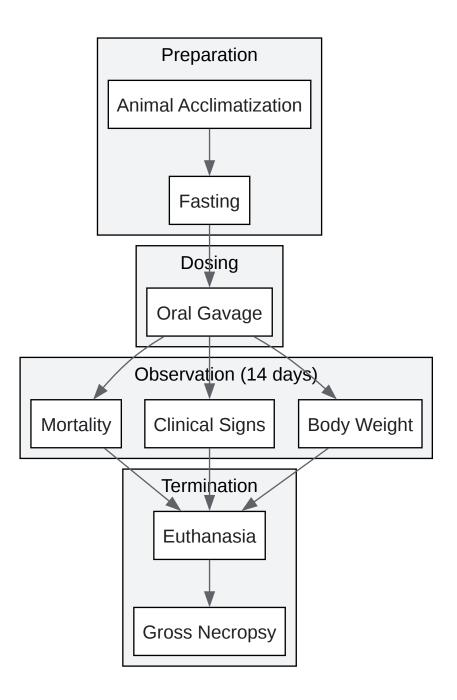
While specific experimental reports for **butyl formate** are scarce, the methodologies for key toxicological endpoints are standardized by organizations like the Organisation for Economic Co-operation and Development (OECD). The following are descriptions of how these tests would typically be conducted.

Acute Oral Toxicity (Based on OECD Guideline 420)

The acute oral toxicity is typically determined using a sequential dosing procedure in a single sex of rodents (usually females). Animals are fasted prior to dosing. The substance is administered by gavage. After administration, animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Body weights are recorded weekly. At the



end of the observation period, surviving animals are euthanized and a gross necropsy is performed.



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Figure 2: General workflow for an acute oral toxicity study.

Skin Irritation/Corrosion (Based on OECD Guideline 404)



This test is typically performed on albino rabbits. A small area of the animal's fur is clipped. The test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period. After exposure, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored.

Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test also typically uses albino rabbits. The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for ocular reactions (conjunctival redness, chemosis, corneal opacity, and iritis) at 1, 24, 48, and 72 hours after instillation and the lesions are scored.

Conclusion

The available toxicological data for **butyl formate** suggests a profile of low to moderate acute toxicity, with irritation and CNS depression being the primary concerns. Significant data gaps exist, particularly in the areas of chronic toxicity, genotoxicity, and reproductive toxicity. The toxicity of **butyl formate** is likely mediated to a large extent by its hydrolysis to n-butanol and formic acid. Further studies following standardized OECD guidelines are necessary to fully characterize the toxicological profile of **butyl formate**. Researchers and drug development professionals should handle this compound with appropriate precautions, considering its irritant properties and potential for CNS effects.

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